Cas no 34200-53-8 (1H-Indene-1,3(2H)-dione,2-[[4-(diethylamino)phenyl]methylene]-)
34200-53-8 structure
Product Name:1H-Indene-1,3(2H)-dione,2-[[4-(diethylamino)phenyl]methylene]-
Numero CAS:34200-53-8
MF:C20H19NO2
MW:305.370365381241
CID:313062
PubChem ID:118614
Update Time:2025-04-19
1H-Indene-1,3(2H)-dione,2-[[4-(diethylamino)phenyl]methylene]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Indene-1,3(2H)-dione,2-[[4-(diethylamino)phenyl]methylene]-
- 2-[[4-(diethylamino)phenyl]methylene]-1H-Indene-1,3(2H)-dione
- 2-[4-(diethylamino)benzylidene]-1H-indane-1,3(2H)-dione
- 1H-Indene-1,3(2H)-dione, 2-((4-(diethylamino)phenyl)methylene)-
- 2-((4-(Diethylamino)phenyl)methylene)-1H-indene-1,3(2H)-dione
- 2-(p-(Diethylamino)benzylidene)-1,3-indandione
- 2-[4-(diethylamino)benzylidene]-1H-indene-1,3(2H)-dione
- NS00029624
- Benzenamine, N,N-diethyl-4-(1,3-dioxo-2-indanylidene)-
- QSKPRAZBWICXDM-UHFFFAOYSA-N
- UNII-H4J9K77ZHR
- 2-(4-DIETHYLAMINO-BENZYLIDENE)-INDAN-1,3-DIONE
- EINECS 251-874-7
- SCHEMBL11948727
- DTXSID2067820
- 2-((4-(DIETHYLAMINO)PHENYL)METHYLIDENE)INDENE-1,3-DIONE
- 34200-53-8
- 1H-Indene-1,3(2H)-dione, 2-[[4-(diethylamino)phenyl]methylene]-
- H4J9K77ZHR
- 2-(p-diethylaminophenyl)-1,3-indandione
- 2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
- AKOS000954183
-
- Inchi: 1S/C20H19NO2/c1-3-21(4-2)15-11-9-14(10-12-15)13-18-19(22)16-7-5-6-8-17(16)20(18)23/h5-13H,3-4H2,1-2H3
- Chiave InChI: QSKPRAZBWICXDM-UHFFFAOYSA-N
- Sorrisi: O=C1C2C=CC=CC=2C(/C/1=C/C1C=CC(=CC=1)N(CC)CC)=O
Proprietà calcolate
- Massa esatta: 305.14167
- Massa monoisotopica: 305.142
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 23
- Conta legami ruotabili: 4
- Complessità: 458
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.4
- Superficie polare topologica: 37.4Ų
Proprietà sperimentali
- Densità: 1.219
- Punto di ebollizione: 509.2°Cat760mmHg
- Punto di infiammabilità: 231.8°C
- Indice di rifrazione: 1.664
- PSA: 37.38
1H-Indene-1,3(2H)-dione,2-[[4-(diethylamino)phenyl]methylene]- Letteratura correlata
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
34200-53-8 (1H-Indene-1,3(2H)-dione,2-[[4-(diethylamino)phenyl]methylene]-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso